molecular formula C6H8N2S B574771 3-(Methylthio)pyridin-2-amine CAS No. 183610-73-3

3-(Methylthio)pyridin-2-amine

Cat. No.: B574771
CAS No.: 183610-73-3
M. Wt: 140.204
InChI Key: FODHGTMFSOOZEY-UHFFFAOYSA-N
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Description

3-(Methylthio)pyridin-2-amine: is an organic compound with the molecular formula C6H8N2S It is a derivative of pyridine, featuring a methylthio group attached to the third carbon and an amino group attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)pyridin-2-amine typically involves the introduction of the methylthio group and the amino group onto the pyridine ring. One common method is the reaction of 2-chloropyridine with methylthiolate, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Methylthio)pyridin-2-amine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the amino group or to modify the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deaminated or reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-(Methylthio)pyridin-2-amine is used as a building block in organic synthesis. Its functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique properties contribute to the development of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-(Methylthio)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino and methylthio groups can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the methylthio group, making it less versatile in certain synthetic applications.

    3-Methylpyridine: Lacks the amino group, reducing its potential for biological interactions.

    2-Methylthio-3-aminopyridine: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

Uniqueness: 3-(Methylthio)pyridin-2-amine’s combination of the amino and methylthio groups on the pyridine ring provides a unique set of chemical properties. This dual functionality allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODHGTMFSOOZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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